2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
Overview
Description
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
This compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it disrupts the formation of peptidoglycan, leading to a weakened bacterial cell wall . The downstream effect of this is the potential lysis of the bacterial cell due to osmotic pressure .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of this compound is the potential death of bacterial cells . By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, which can lead to cell lysis . This makes it a potential candidate for antibacterial therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also impact the compound’s absorption and metabolism .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially leading to enzyme inhibition or activation .
Cellular Effects
Some thiazole derivatives have been shown to have selective action towards certain types of cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of room temperature , suggesting that it has good stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of thiourea with α-haloketones under basic conditions. One common method includes the reaction of thiourea with 2-chloroacetone in the presence of a base like sodium hydroxide . The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Similar in structure but lacks the sulfonamide group.
2-Amino-4-methylthiazole: Similar but without the sulfonamide group.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is unique due to the presence of both the sulfonamide and thiazole moieties, which contribute to its diverse chemical reactivity and biological activities. This combination allows for a broader range of applications compared to similar compounds .
Properties
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZDBVQINZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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